molecular formula C21H17N3O4S B2868025 N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872695-70-0

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2868025
CAS No.: 872695-70-0
M. Wt: 407.44
InChI Key: SOKHUHXVYUCNGA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a benzodioxolyl group, and a pyridazinyl group. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the pyridazinone core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and benzodioxole-containing molecules, such as:

Uniqueness

N-(3-acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-13(25)14-3-2-4-16(9-14)22-20(26)11-29-21-8-6-17(23-24-21)15-5-7-18-19(10-15)28-12-27-18/h2-10H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKHUHXVYUCNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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